Product packaging for Methyl 3-oxoindoline-2-carboxylate(Cat. No.:)

Methyl 3-oxoindoline-2-carboxylate

Cat. No.: B12449741
M. Wt: 191.18 g/mol
InChI Key: SOZZOJJELGWLOD-UHFFFAOYSA-N
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Description

Methyl 3-oxoindoline-2-carboxylate is a high-value heterocyclic building block in medicinal chemistry and drug discovery. Its 3-oxindole core is a privileged scaffold for developing novel bioactive compounds. Recent research has identified derivatives of 3-oxindole-2-carboxylates as promising scaffolds for a new class of anti-HIV-1 agents . These compounds specifically inhibit Tat-mediated viral transcription on the HIV-1 LTR promoter, demonstrating potent antiviral activity with half-maximal inhibitory concentration (IC50) values in the low micromolar range and high selectivity indices . Furthermore, the 3-oxindole structure serves as a key precursor in the synthesis of complex molecules, such as potential intermediates for the potent antitumor agent duocarmycin A . Related indole-rhodanine hybrid compounds have also shown excellent in vitro broad-spectrum antibacterial and antifungal activities, exceeding the potency of standard antibiotics like ampicillin and streptomycin . Beyond its pharmaceutical applications, this compound and its derivatives are utilized as fluorescent markers for labelling drugs, amino acids, and proteins, expanding its utility in biochemical imaging and monitoring . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B12449741 Methyl 3-oxoindoline-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,8,11H,1H3

InChI Key

SOZZOJJELGWLOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 3 Oxoindoline 2 Carboxylate and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing the oxindole (B195798) core often rely on cyclization reactions of appropriately substituted acyclic precursors or the functionalization of pre-existing indole (B1671886) rings.

The Dieckmann condensation is a classic intramolecular reaction for forming cyclic β-keto esters from diesters in the presence of a strong base. numberanalytics.comucla.edu This strategy is ideally suited for the synthesis of Methyl 3-oxoindoline-2-carboxylate, which is itself a cyclic β-keto ester. chemistrysteps.com The reaction proceeds via the formation of an enolate from one ester group, which then attacks the other ester group intramolecularly. numberanalytics.comlibretexts.org A full equivalent of base is required because the resulting cyclic β-keto ester has a highly acidic α-hydrogen, and its deprotonation in an irreversible acid-base reaction drives the equilibrium towards the final product. chemistrysteps.comlibretexts.org

The general mechanism involves five key steps:

Enolate formation: A strong base abstracts an α-hydrogen. libretexts.org

Nucleophilic attack: The enolate attacks the second ester's carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Leaving group removal: The alkoxide leaving group is eliminated, forming the cyclic β-keto ester. libretexts.org

Deprotonation: The acidic proton between the two carbonyls is removed by the base. libretexts.org

Protonation: An acidic workup protonates the enolate to yield the final product. libretexts.org

This base-catalyzed intramolecular condensation of a diester typically works well for producing five- or six-membered rings. organic-chemistry.org For the synthesis of this compound, the starting material would be an N-substituted aniline (B41778) derivative bearing two ester functionalities, which upon treatment with a base like sodium ethoxide, undergoes cyclization.

The oxidation of indole derivatives presents a direct route to the 2-oxindole core. The electron-rich nature of indoles makes them susceptible to oxidation, though controlling the regioselectivity can be challenging, with potential for competing oxidation at the nitrogen, C2, and C3 positions. nih.gov

Several methods have been developed for the regioselective oxidation of indoles to 2-oxindoles. nih.govrsc.org Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS). nih.govresearchgate.net Green chemistry approaches have utilized halide catalysis with Oxone as the terminal oxidant. nih.gov Another method employs sulfuric acid adsorbed on silica (B1680970) gel, which provides a practical and heterogeneous system for this transformation. rsc.org In one enzymatic approach, the chloroperoxidase enzyme was used with hydrogen peroxide (H₂O₂) to oxidize indole into oxindole as the sole product under optimal conditions. nih.gov

Starting from a precursor like ethyl indole-2-carboxylate, which can be synthesized from o-nitrotoluene, oxidation would yield the corresponding 2-oxo derivative. orgsyn.org The resulting ethyl 3-H-2-oxoindoline-2-carboxylate could then be further functionalized at the C3 position to achieve the target 3-oxo structure. The indole-2-carboxylic acid ester serves as a precursor for electrophilic substitution at the 3-position. orgsyn.org

Palladium catalysis offers powerful tools for constructing heterocyclic rings through various cyclization strategies. thieme-connect.de These reactions often proceed under mild conditions with high efficiency and functional group tolerance. nih.gov For the synthesis of oxindole derivatives, palladium-catalyzed carbonylative cyclizations are particularly relevant. beilstein-journals.org

One strategy involves the palladium-catalyzed carbonylation of 2-alkynylanilines. While direct oxidative carbonylation can sometimes lead to acyclic products, in situ protection of the aniline nitrogen allows for the formation of N-substituted indole derivatives. beilstein-journals.org In some cases, these reactions can yield dihydroindol-2-one (oxindole) derivatives directly. beilstein-journals.org The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In carbonylative cyclizations, a carbon monoxide (CO) insertion step is also involved.

A study demonstrated that the combination of a Pd(0) complex with a carboxylic acid can catalyze the conversion of propargylic tryptamines into tetrahydro-β-carbolines, showcasing a method that involves indole C-H activation. nih.gov Such C-H activation strategies are at the forefront of modern synthetic chemistry and can provide novel entries into complex heterocyclic systems like functionalized oxindoles.

Novel Approaches and Advancements in Synthesis

Recent years have seen the development of innovative synthetic methods that provide new pathways to oxindole derivatives, often with improved efficiency, atom economy, and control over stereochemistry.

The aza-Brook rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement where a silyl (B83357) group migrates from a carbon atom to a nitrogen atom. numberanalytics.com This rearrangement is driven by the formation of the stronger silicon-nitrogen bond. It is related to the more common Brook rearrangement, where a silyl group migrates from carbon to oxygen, driven by the high strength of the silicon-oxygen bond. organic-chemistry.org

While direct application of the aza-Brook rearrangement for the synthesis of this compound is not widely documented, it represents a potential novel strategy. The general mechanism involves the deprotonation of an α-silylated amine to form a carbanion, which then undergoes the rearrangement. numberanalytics.com A related strategy, the Truce-Smiles rearrangement, has been successfully employed in a base-mediated protocol to synthesize 3,3-disubstituted aza-oxindoles, demonstrating the utility of rearrangement reactions in constructing the oxindole core. nih.govunige.ch This suggests that a carefully designed precursor could potentially undergo an aza-Brook rearrangement followed by cyclization to furnish the desired oxindole scaffold.

The Passerini reaction is a powerful multicomponent reaction (MCR) that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide in a single, atom-economical step. wikipedia.orgorganic-chemistry.org This reaction has been adapted for the synthesis of complex oxindole derivatives by using isatin (B1672199) (indole-2,3-dione) or its derivatives as the ketone component. researchgate.netgoogle.com

When isatin is used as the starting material, the Passerini reaction provides a direct route to 3,3-disubstituted oxindoles containing both an amide and an ester group at the C3 position. google.com A study reported a practical and efficient solvent-free Passerini reaction of isatins, isocyanides, and various carboxylic acids, which produced 3-acyloxy-3-carbamoyl indol-2-ones in high yields. google.com This approach highlights the power of MCRs to rapidly build molecular complexity from simple starting materials.

Table 2.1: Scope of the Solvent-Free Passerini Reaction with Isatins This interactive table summarizes the scope of reactants used in the solvent-free Passerini reaction to generate 3,3-disubstituted oxindole derivatives, based on findings from patent literature. google.com

Reactant TypeExamples Explored
Isatins Substituted and unsubstituted isatins
Carboxylic Acids Aromatic and aliphatic carboxylic acids
Isocyanides tert-Butyl, Cyclohexyl, Isopropyl, Ethyl isocyanoacetate

This method demonstrates high efficiency and broad substrate tolerance, making it a valuable tool for generating libraries of complex oxindole derivatives. researchgate.netgoogle.com

Chlorooxidation Methodologies

Chlorooxidation provides a direct route to functionalized oxindoles from indole precursors. The selectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

A versatile method for the chlorooxidation of simple, unprotected indoles utilizes sulfuryl chlorofluoride. organic-chemistry.org This approach allows for the selective synthesis of three distinct product types—3-chloro-indoles, 3-chloro-2-oxindoles, and 3,3-dichloro-2-oxindoles—by modifying the solvent system. organic-chemistry.org This tunability offers a significant advantage for accessing differently functionalized oxindole precursors from a common starting material. organic-chemistry.org The reaction demonstrates broad substrate scope and proceeds under mild conditions. organic-chemistry.org

Another notable metal-free approach involves the use of an ethyl phenyl sulfoxide (B87167) promoter for the chlorination of indoles and other electron-rich arenes, using the chloride anion as the nucleophile. researchgate.net A proposed mechanism for similar indole chlorinations suggests the formation of a C3-sulfonium intermediate. researchgate.net

ReagentSolventMajor ProductYieldRef
Sulfuryl chlorofluorideDichloromethane (DCM)3-Chloro-indoleGood to Excellent organic-chemistry.org
Sulfuryl chlorofluorideTetrahydrofuran (THF)3-Chloro-2-oxindoleGood to Excellent organic-chemistry.org
Sulfuryl chlorofluorideAcetonitrile (MeCN)3,3-Dichloro-2-oxindoleGood to Excellent organic-chemistry.org
Ethyl phenyl sulfoxide / Cl⁻Not specifiedChlorinated indoleModerate to Excellent researchgate.net

Asymmetric Synthesis and Stereocontrol Approaches

The construction of a stereogenic center at the C3 position of the oxindole ring is a formidable challenge in synthetic chemistry. Asymmetric catalysis has emerged as a powerful tool to achieve high levels of stereocontrol.

The enantioselective synthesis of C3-functionalized oxindoles has seen significant progress through both metal catalysis and organocatalysis. rsc.orgnih.gov Rare earth (RE) metal complexes, in particular, have proven effective in catalyzing direct addition reactions to isatins or 3-substituted oxindoles. rsc.org For instance, scandium(III) complexes with specific chiral ligands have been used for enantioselective additions of nucleophiles to isatins, affording 3-substituted-3-hydroxy-oxindole scaffolds with high stereoselectivity. researchgate.net

Palladium catalysis has also been successfully employed. A notable example is the first enantioselective cyanoamidation of olefins, which provides rapid access to a variety of 3,3-disubstituted oxindoles. nih.gov The optimal catalytic system for this transformation was found to be a combination of Pd(dba)₂, an optically active phosphoramidite (B1245037) ligand, and N,N-dimethylpropylene urea (B33335) (DMPU) as an additive. nih.gov

Catalyst SystemReaction TypeProduct TypeKey FeaturesRef
Scandium(III) / Chiral LigandNucleophilic Addition3-Substituted-3-hydroxy-oxindolesHigh enantioselectivity with various nucleophiles. rsc.orgresearchgate.net
Pd(dba)₂ / Chiral Phosphoramidite / DMPUCyanoamidation3,3-Disubstituted oxindolesFirst enantioselective example of this reaction. nih.gov
Pd / Bis(oxazoline) (L1)Allylation3-Allyl-3-hydroxyoxindolesGood yields, high enantioselectivities (up to 97% ee) and diastereoselectivities. beilstein-journals.org

Cyclopropanation reactions represent a powerful strategy for introducing structural complexity and creating spirocyclic systems. A highly efficient and diastereoselective synthesis of functionalized spirocyclopropyl oxindoles has been developed using a P(NMe₂)₃-mediated reductive cyclopropanation. acs.org This reaction proceeds between α-keto esters or amides and isatin-derived alkenes, yielding spiro-compounds with two all-carbon quaternary centers. acs.org

The proposed mechanism involves the initial formation of a dipolar Kukhtin–Ramirez adduct from the reaction of P(NMe₂)₃ with the α-keto ester. acs.org This protocol is particularly effective for electron-deficient alkene substrates and provides a complementary, metal-free alternative to traditional metal carbenoid strategies, which were found to be infeasible for this type of transformation. acs.org

Reactant 1Reactant 2MediatorProductStereoselectivityRef
Isatin-derived alkeneα-Keto esterP(NMe₂)₃Spirocyclopropyl oxindoleHigh diastereoselectivity acs.org

Organocatalytic and Metal-Catalyzed Synthetic Procedures

Both organocatalysis and metal catalysis have been extensively utilized to synthesize the oxindole core and its derivatives, often providing complementary approaches in terms of scope and selectivity. nih.gov

Organocatalysis has become a primary tool for synthesizing enantiomerically enriched compounds, including 3,3′-disubstituted oxindoles which often possess an asymmetric quaternary carbon. rsc.org Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric synthesis of arylindolyl indolin-3-ones, achieving both axial and central chirality with excellent enantioselectivity and diastereoselectivity. researchgate.net The interaction between the indole N-H and the P=O group of the catalyst is considered crucial for high enantioselectivity. researchgate.net Additionally, primary amines derived from cinchona alkaloids have been shown to catalyze the intramolecular cyclization of enones to afford cis-2,3-disubstituted indoline (B122111) derivatives with high yields and excellent enantioselectivities. researchgate.net

Metal-catalyzed procedures are equally prominent. Palladium-catalyzed reactions are particularly widespread, including the annulation of ortho-iodoanilines and aldehydes, and the cycloisomerization of o-allylanilines to form the indole ring system. organic-chemistry.org More recently, a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has been reported as an efficient method to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity. mdpi.com Other metals, such as cobalt-rhodium heterobimetallic nanoparticles, have been used for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles under mild, additive-free conditions. organic-chemistry.org

Catalyst TypeCatalyst ExampleReactionKey OutcomeRef
OrganocatalystChiral Phosphoric AcidAsymmetric addition of 3-arylindoles to 2-aryl-3H-indol-3-onesControl of both axial and central chirality. researchgate.net
OrganocatalystCinchona Alkaloid AmineIntramolecular Michael AdditionEnantioselective synthesis of cis-2,3-disubstituted indolines. researchgate.net
Metal CatalystPalladium(0)Annulation of o-iodoanilinesLigandless, one-pot synthesis of indoles. organic-chemistry.org
Metal CatalystPalladium AcetateIntramolecular Oxidative CouplingMicrowave-assisted synthesis of indole-3-carboxylates. mdpi.com
Metal CatalystCo-Rh NanoparticlesReductive CyclizationAdditive-free synthesis of indoles, reusable catalyst. organic-chemistry.org

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, oxidation, or reduction, and is a cornerstone of synthetic strategy. imperial.ac.ukcompoundchem.com For a scaffold like this compound, FGI allows for the synthesis of a diverse library of derivatives.

The inherent functionality of the oxindole core provides multiple handles for derivatization.

N-Substitution and Derivatization: The nitrogen atom of the oxindole ring can be readily functionalized. For example, N-propargylated oxindoles can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole derivatives, demonstrating a powerful click-chemistry approach to novel analogues. researchgate.net The N-H can also be protected or substituted via N-acylation or N-alkylation. bhu.ac.in An N-chloroacetyl group can be removed via base-catalyzed dechloroacetylation. google.com

C3-Ketone and C2-Ester Modification: The ketone at the C3 position and the ester at the C2 position are prime sites for modification. The C3-ketone of the related isatin precursor can be condensed with hydrazides to form hydrazone derivatives. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified. solubilityofthings.com Reduction of the ketone and ester functionalities using agents like LiAlH₄ or NaBH₄ can yield corresponding alcohol derivatives. imperial.ac.uksolubilityofthings.com

Alkene Formation and Subsequent Reactions: The active methylene (B1212753) group at C3 can be condensed with aldehydes or ketones to form 3-methylene-2-oxoindoline derivatives. researchgate.net The resulting exocyclic double bond can then serve as a handle for further reactions, such as the diastereoselective cyclopropanation described previously. acs.org

These transformations highlight the versatility of the this compound core, allowing for strategic modifications to synthesize a wide array of complex heterocyclic structures.

Reactivity and Reaction Mechanisms of Methyl 3 Oxoindoline 2 Carboxylate

Electrophilic and Nucleophilic Addition Reactions

The carbonyl group at the C3 position is a primary site for nucleophilic attack, a characteristic reaction of ketones. acs.org Similarly, the electron-rich nature of the indole (B1671886) ring system allows for electrophilic additions, though the reactivity is modulated by the electron-withdrawing groups at positions 2 and 3. Carboxylic acid derivatives, in general, react with nucleophiles through a nucleophilic addition-elimination sequence. pharmaffiliates.com

A key example of nucleophilic reactivity is the conjugate addition to α,β-unsaturated systems. Research on Methyl 1-acetyl-3-oxoindoline-2-carboxylate, a closely related derivative, has demonstrated its participation in isothiourea-catalyzed conjugate additions to α,β-unsaturated p-nitrophenyl esters. nih.gov This reaction proceeds via a thia-Michael addition, highlighting the ability of the C2-position to act as a nucleophile after deprotonation. nih.gov

Table 1: Isothiourea-Catalyzed Conjugate Addition of Methyl 1-acetyl-3-oxoindoline-2-carboxylate nih.gov

Entry α,β-Unsaturated Ester Substrate Yield (%) Diastereomeric Ratio (dr) Enantiomeric Ratio (er)
1 p-Nitrophenyl cinnamate 95 >95:5 93:7
2 p-Nitrophenyl crotonate 88 >95:5 92:8
3 p-Nitrophenyl (E)-4-methoxycinnamate 92 >95:5 94:6

Reaction conditions: 0.2 mmol substrate, 0.2 mmol p-nitrophenol ester, 0.01 mmol isothiourea catalyst in 0.8 mL DMA at room temperature for 16 h. nih.gov

Cyclization Reactions and Ring Formation Pathways

The structural backbone of Methyl 3-oxoindoline-2-carboxylate is a versatile scaffold for constructing more complex, fused heterocyclic systems. Various cyclization and ring-formation strategies have been explored.

One such pathway involves the cyclization of derivatives to form triazinoindoles. For instance, 2-ethoxycarbonylimino-3-arylhydrazono-indolines, derived from coupling diazonium salts with 2-ethoxycarbonylamino-indole, undergo thermal cyclization to yield 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles nearly quantitatively. nih.gov

Ring expansion reactions offer another route to novel heterocycles. A rhodium(II)-catalyzed reaction between indoles and halodiazoacetates leads to the formation of quinoline-3-carboxylates. nih.gov This transformation is proposed to proceed through a cyclopropanation at the C2-C3 bond of the indole, followed by a ring-opening of the transient cyclopropane (B1198618) intermediate and elimination to furnish the expanded quinoline (B57606) ring system. nih.gov Furthermore, AlCl₃-mediated nucleophilic ring-opening reactions of related indoline-2-thiones with various acyl cyclopropanes have been used to synthesize ketones functionalized with indolylthio groups, which can be further transformed into dihydro-2H-thiepino[2,3-b]indoles. anu.edu.au

Condensation Reactions and Heterocycle Annulation

The active methylene (B1212753) group adjacent to the carbonyl and ester functions, along with the C3-keto group itself, are prime sites for condensation reactions. These reactions are fundamental for annulating (fusing) new heterocyclic rings onto the oxindole (B195798) core.

Microwave-assisted synthesis has proven to be an efficient method for these transformations. dntb.gov.ua For example, the Knoevenagel condensation between a dimedone and an aryl aldehyde, followed by a Michael-type addition with an aminopyrazole and subsequent cyclization, illustrates a typical multi-step sequence for building complex heterocyclic structures. dntb.gov.ua Similarly, condensation reactions of 2-aryl hydrazonopropanals with various nucleophilic reagents under microwave irradiation provide a rapid route to iminoarylhydrazones and pyridazinone derivatives. nih.gov A more direct example involves the condensation of oxindole with glyoxal, which can be used to synthesize N,N'-substituted derivatives of (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one). clockss.org

Oxidative Coupling Reactions

Oxidative coupling represents a powerful strategy for C-C bond formation, and the 3-oxindole scaffold is a competent participant in such reactions. A highly efficient method for the oxidative coupling of 2-substituted 3-oxindoles with aromatic compounds like indoles and arenes has been developed. nih.govsciepub.com This reaction, using oxygen as the terminal oxidant and a base-metal catalyst, allows for the formation of C2-quaternary indolin-3-ones in good yields under mild conditions. nih.govsciepub.com

The classic example of oxidative coupling involving the indole framework is the formation of indigoid dyes. The synthesis of indirubin (B1684374), for example, can be achieved from indole derivatives through an indoxyl intermediate, which then undergoes oxidative dimerization. organic-chemistry.org This process can be tuned by temperature and catalysts to selectively produce different indigoid isomers. organic-chemistry.org Enzymatic methods using engineered cytochrome P450 variants have also been employed for the selective oxidation and dimerization of indole derivatives to form a diverse range of indigoid pigments. nih.gov Another approach involves the oxidative coupling of 2-lithio-1-methoxyindole using anhydrous CuSO₄ to produce 2,2'-bis(1-methoxyindole), a precursor to 2,2'-bisindole. researchgate.net

Table 2: Synthesis of Indigoids via Oxidative Coupling nih.govorganic-chemistry.org

Precursor Product Method Key Features
Indole Indirubin/Indigo Mo(CO)₆, Cumene Peroxide Temperature-tunable selectivity for indirubin vs. indigo. organic-chemistry.org
Substituted Indoles Substituted Indigoids Engineered P450 BM3 Peroxygenase, H₂O₂ Enzymatic approach with broad substrate scope for colored pigments. nih.gov

Investigations of Keto-Enol Tautomerism in Derivatives

Like other β-keto esters, this compound and its derivatives can exist in equilibrium between their keto and enol tautomers. clockss.orgorganic-chemistry.org The enol form is characterized by a hydroxyl group at C3 and a double bond between C2 and C3. The position of this equilibrium is influenced by factors such as substitution, solvent, and the potential for intramolecular hydrogen bonding. organic-chemistry.org

While most simple ketones exist predominantly in the keto form, the enol tautomer can be stabilized by conjugation or hydrogen bonding. clockss.org The existence of stable enol derivatives is well-documented; for example, Methyl (Z)-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is an isolated enol form of a related compound. pharmaffiliates.com Computational studies on pyridine-based Schiff base derivatives of similar structures have been used to investigate the relative stabilities of the keto and enol forms, providing insight into their thermodynamic properties. sciepub.com

Table 3: Factors Influencing Keto-Enol Equilibrium clockss.orgorganic-chemistry.org

Factor Influence on Equilibrium Rationale
Conjugation Favors Enol Form The C=C double bond of the enol can be part of a larger conjugated π-system, which is stabilizing.
Hydrogen Bonding Favors Enol Form Intramolecular hydrogen bonding between the enol's hydroxyl group and a nearby acceptor (like the ester carbonyl) creates a stable six-membered ring.
Aromaticity Favors Enol Form If the enol form results in the formation of an aromatic ring (e.g., in phenols), it is overwhelmingly favored.

| Solvent | Varies | Polar, protic solvents can stabilize the keto form, while non-polar solvents may favor the enol form due to intramolecular hydrogen bonding. |

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanistic studies of the isothiourea-catalyzed conjugate addition of Methyl 1-acetyl-3-oxoindoline-2-carboxylate have shown that the reaction proceeds through the reversible formation of a thia-Michael adduct. nih.gov Computational analysis has been employed to understand the origins of enantioselectivity, indicating that stereocontrol arises from the lactamization step within the catalytic cycle. nih.gov

For ring-forming reactions, proposed mechanisms often involve multi-step sequences. The rhodium-catalyzed synthesis of quinolines from indoles is believed to occur via a tandem cyclopropanation-ring expansion pathway. nih.gov In condensation reactions leading to fused pyrazoles, the proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition, tautomerization, and finally a cyclization-dehydration step to yield the final product. dntb.gov.ua Similarly, the synthesis of isoindolinone derivatives via a copper-catalyzed three-component cascade reaction is proposed to proceed through the formation of an N-arylnitrilium cation, followed by nucleophilic attack, cyclization, and hydration steps.

Role As a Synthetic Building Block and Precursor in Organic Synthesis

Construction of Complex Heterocyclic Systems

The oxindole (B195798) framework, of which Methyl 3-oxoindoline-2-carboxylate is a derivative, is a cornerstone for the synthesis of polycyclic fused indoline (B122111) systems. These frameworks are central to many natural products and pharmaceuticals. polimi.it The reactivity of the isatin-like core allows for its participation in various cyclization and cycloaddition reactions to build fused heterocyclic structures.

Isatin (B1672199) and its derivatives can undergo nucleophilic attack at the C2 and C3 positions, leading to cyclization products when bifunctional reagents are used. researchgate.net This reactivity has been harnessed to synthesize a wide array of fused heterocycles, including:

Indolothiazoles researchgate.net

Thiadiazinoindoles researchgate.net

Pyrazinoindoles researchgate.net

Indoloquinazolines researchgate.net

1,2,4-Triazinoindole derivatives researchgate.net

A notable strategy involves the zinc(II)-catalyzed divergent synthesis of functionalized polycyclic indolines through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. polimi.it This method demonstrates how the substitution pattern on the indole (B1671886) substrate can act as a switch, directing the reaction toward different product types under the influence of the same catalyst. polimi.it For instance, reactions can be guided to form either tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles. polimi.it

Further examples include the preparation of substituted hexahydro mdpi.comresearchgate.netthiazepino[2,3-h]quinoline-9-carboxylic acid through a multi-step sequence involving the reaction of a substituted 8-nitroquinoline (B147351) with 3-mercaptopropionic acid, followed by reduction and subsequent lactamization. nih.gov This demonstrates the role of substituted indole precursors in building complex, multi-ring heterocyclic systems. nih.gov

Precursor/ReagentReaction TypeResulting Heterocyclic System
Isatin derivatives, α,β-bifunctional reagentsCyclizationFused Indole derivatives (e.g., indolothiazoles, thiadiazinoindoles) researchgate.net
Indoles, 1,2-Diaza-1,3-dienes[3+2] and [4+2] CycloadditionPolycyclic Fused Indolines (e.g., Tetrahydropyrrolo[2,3-b]indoles) polimi.it
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid, 3-mercaptopropionic acidNucleophilic substitution, Reduction, LactamizationHexahydro mdpi.comresearchgate.netthiazepino[2,3-h]quinoline-9-carboxylic acid nih.gov

Access to Spirocyclic Oxindole Architectures

The oxindole skeleton is a privileged scaffold for constructing spirocyclic architectures, which are three-dimensional structures featuring a common atom linking two rings. This compound and its parent structure are key starting materials for accessing these complex molecules, which are of significant interest in medicinal chemistry. mdpi.comrsc.org

One of the primary strategies for synthesizing spirocyclic oxindoles involves the reaction of an oxindole derivative at the C3 position. For example, the dianion of an oxindole carboxylate can be alkylated with reagents like N-methylbis(2-chloroethyl)amine to yield spirocyclic piperidine (B6355638) systems. mdpi.com This approach has been utilized in the scalable synthesis of a spirocyclic oxindole analogue, 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid. mdpi.comnih.gov

Multicomponent reactions are another powerful tool for accessing spiro-oxindoles. A reaction between 5-sulfonylisatins, malononitrile (B47326) or ethyl cyanoacetate, and a β-ketoester or β-diketone can produce spiro[indoline-3,4'-pyrans] in a single step. nih.gov Similarly, spiro[indoline-3,3'-pyrazols] can be synthesized from isatin-derived imines and hydrazines. nih.gov The development of stereoselective methods is a major focus in this area, aiming to control the three-dimensional arrangement of the resulting spirocycles. rsc.org

Recent advances have highlighted various catalytic methods for constructing spiro-oxindoles:

Palladium-catalyzed C-H arylation: This method can form spirocyclic oxindoles of varying ring sizes with high efficiency. rsc.org

Rhodium-catalyzed dual C-H activation: This enantioselective approach can produce axially chiral spiro-oxindoles. rsc.org

1,3-Dipolar Cycloadditions: On-DNA cyclization reactions using isatins have been developed to build spiropyrrolizidine-centered DNA-encoded libraries. nih.gov

Cyclopropanation: Reactions between diazoindoles and olefins, catalyzed by metals like InCl₃, can furnish spirocyclopropyl oxindoles. nih.gov

Starting MaterialKey Reagent(s)Catalysis/ConditionsResulting Spiro-Architecture
Ethyl 2-oxindoline-5-carboxylateSodium hexamethyldisilazide, N-methylbis(2-chloroethyl)amineDianion alkylationSpiro[indoline-3,4'-piperidine] mdpi.comnih.gov
5-SulfonylisatinsMalononitrile, β-ketoesterPiperidine (base)Spiro[indoline-3,4'-pyran] nih.gov
Isatin-derived iminesHydrazinesRefluxing EtOH/AcOHSpiro[indoline-3,3'-pyrazol] nih.gov
3-Ylidene oxindolesDiazo compoundsMetal catalysts (e.g., InCl₃)Spirocyclopropyl oxindoles nih.gov
IsatinsAmino acids, Alkenes1,3-Dipolar CycloadditionSpiropyrrolidinyl oxindoles nih.gov

Precursor in Analogues of Biologically Active Compounds

The oxindole core is a well-established pharmacophore found in numerous biologically active compounds. Consequently, this compound and related structures are valuable precursors for synthesizing analogues of these molecules for drug discovery and development.

A prominent example is the use of Methyl 2-oxoindoline-6-carboxylate as a key intermediate in the synthesis of Nintedanib, a drug used to treat idiopathic pulmonary fibrosis and certain cancers. tdcommons.org Nintedanib functions by competitively binding to the ATP binding pocket of fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR). tdcommons.org The synthesis involves the preparation of the oxindole core, followed by condensation with other building blocks to construct the final complex molecule. tdcommons.org

The versatility of the oxindole scaffold allows for the introduction of various functional groups, leading to compounds with a wide range of biological activities. For instance, a series of 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones were synthesized by condensing 4-hydroxy-1,2-benzothiazine-1,1-dioxides with anthranilamide, with some derivatives showing antibacterial activity. nih.gov The synthesis of 3-methylene-2-oxoindoline-5-carboxamide derivatives has also been reported, with some compounds showing significant inhibitory activity against cancer cell lines. researchgate.net

The isoindoline (B1297411) core, closely related to the oxindole structure, is also present in several clinical drugs, highlighting the importance of this class of heterocycles. Examples include Apremilast, used for treating inflammatory conditions, and Lenalidomide, an immunomodulatory drug. mdpi.com The synthesis of these molecules often involves the construction of the core heterocycle followed by functionalization. mdpi.com

Utility in Diversification Strategies for Chemical Libraries

This compound serves as an excellent starting point for diversification strategies aimed at producing large collections of small molecules for high-throughput screening. The ability to functionalize the oxindole core at multiple positions makes it an ideal scaffold for creating DNA-encoded libraries (DELs). nih.gov

A diversification-oriented strategy for synthesizing oxindole-based DELs has been successfully developed. nih.gov This approach leverages the oxindole scaffold's capacity for various chemical transformations to build libraries with high structural diversity. The C3 position of the oxindole can be readily transformed using reactions like 1,3-dipolar cyclizations, cyclopropanations, and Claisen-Schmidt condensations. nih.gov This strategy has proven effective, leading to the identification of hits for multiple protein targets. nih.gov

The key advantages of using oxindole scaffolds in library synthesis include:

Structural Diversity: The C3 position can be converted into a variety of different structures. nih.gov

Multiple Functionalization Points: The scaffold allows for the attachment of at least two other functional groups, enabling combinatorial expansion. nih.gov

Biological Relevance: Oxindole-type compounds are prevalent in nature and have a proven track record in drug discovery. nih.gov

The use of multifunctional aromatic carboxylic acids as versatile building blocks is a general strategy in crystal engineering and materials science, which shares principles with library design. mdpi.com The ability of these building blocks to form diverse networks through different coordination modes is analogous to the way oxindole scaffolds can be used to generate a wide array of distinct small molecules for biological screening. mdpi.com

Spectroscopic and Structural Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C)

No specific ¹H or ¹³C NMR data, including chemical shifts and coupling constants, for Methyl 3-oxoindoline-2-carboxylate has been reported in the surveyed literature. Such data would be critical for confirming the molecular structure.

Elucidation of Regioselectivity and Stereochemistry

Discussions on the use of NMR to determine the regioselectivity of synthesis or the stereochemistry of the chiral center at C2 are absent from the literature concerning this specific compound.

Conformational Analysis using NMR Techniques

There are no published studies using techniques like NOE (Nuclear Overhauser Effect) to analyze the solution-state conformation of this compound.

Infrared (IR) and Raman Spectroscopic Investigations

While general vibrational frequencies for indolone and ester functional groups are known, specific experimental IR and Raman spectra for this compound are not available.

Vibrational Mode Assignments and Hydrogen Bonding Analysis

Without experimental spectra, a detailed assignment of vibrational modes and analysis of potential intra- or intermolecular hydrogen bonding involving the N-H and carbonyl groups is not possible.

High-Resolution Mass Spectrometric (HRMS) Analysis for Structural Elucidation

No high-resolution mass spectrometry data, which would provide an exact mass measurement to confirm the elemental formula (C₁₀H₉NO₃), could be located for this compound.

X-ray Crystallographic Analysis of Molecular Conformation and Packing

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement is currently unknown.

Analysis of Intramolecular and Intermolecular Interactions

The arrangement of atoms within a single molecule (intramolecular) and the forces between adjacent molecules (intermolecular) dictate the physical and chemical properties of this compound. Hydrogen bonding is a key interaction governing its structure.

Research has shown that the molecular structure of related compounds, such as derivatives of this compound, is significantly influenced by hydrogen bonds. For instance, in the crystal structure of certain derivatives, hydrogen bonding plays a crucial role in the molecular packing. These interactions can involve the indole (B1671886) fragment and other functional groups within the molecule.

In the context of reaction mechanisms, the formation of an enolate ion from 3-indolinone-2-carboxylate derivatives can be initiated by deprotonation, a process influenced by hydrogen bonding with a catalyst. acs.org Subsequent reactions can be directed by the formation of a ternary complex stabilized by hydrogen bonds. acs.org Computational studies, such as molecular dynamics simulations, have been used to analyze the stability of these interactions and how they contribute to the binding of the molecule to larger structures like proteins. ualberta.ca The insertion of the indole skeleton into binding pockets can be a contributing factor to effective binding. ualberta.ca

The types of interactions observed in derivatives of this compound often include N-H···O and C-H···O hydrogen bonds, which are common in nitrogen-containing heterocyclic compounds. These bonds can create complex networks, leading to the formation of specific three-dimensional structures.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study for organic compounds. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

While specific studies focusing solely on the polymorphism of the parent this compound are not extensively detailed in the provided results, the investigation of its derivatives provides insight into this phenomenon. The crystallization of various substituted this compound compounds has been reported, yielding solids with specific melting points. nih.gov For example, derivatives such as Methyl (R)-1-Acetyl-2-((S)-((tert-butoxycarbonyl)amino)(phenyl)methyl)-3-oxoindoline-2-carboxylate and its halogenated analogues have been isolated as white solids with distinct melting point ranges. acs.orgnih.gov

The determination of the crystal structure of these derivatives is often achieved through single-crystal X-ray crystallography. acs.orgnih.gov This technique provides definitive proof of the three-dimensional arrangement of atoms and molecules in the crystal lattice, allowing for the identification of different polymorphic forms. For instance, the absolute stereochemistry of a related compound was established using this method, highlighting its power in structural elucidation. nih.gov The existence of different crystalline forms would be confirmed by variations in their crystallographic data, such as unit cell dimensions and space group.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is valued in medicinal chemistry for its ability to confirm structural features essential for biological activity at a reasonable computational cost. nih.gov DFT calculations have been extensively applied to isatin (B1672199) and its derivatives to elucidate their geometric, energetic, and spectroscopic properties. researchgate.netmdpi.com

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT methods, such as the B3LYP functional combined with various basis sets (e.g., 6-311+G(d,p)), are employed to calculate the equilibrium structure. mdpi.com For molecules related to Methyl 3-oxoindoline-2-carboxylate, these calculations determine key bond lengths, bond angles, and dihedral angles. scielo.org.mxmdpi.com The absence of any imaginary frequencies in the subsequent frequency calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. rsc.orgmdpi.com

Studies on similar heterocyclic compounds show a good correlation between calculated bond lengths and those determined experimentally via single-crystal X-ray diffraction. mdpi.com For the isatin core, the bicyclic system is largely planar, with slight deviations depending on the substitution patterns. The energetic properties, such as the total energy of the optimized structure, provide a measure of its stability.

Table 1: Representative Calculated Geometric Parameters for an Optimized Indole-based Structure Note: This data is representative of typical values found for similar structures in computational studies, as specific data for this compound was not available.

ParameterAtom Pair/TrioCalculated Value
Bond LengthC=O~1.22 Å
Bond LengthC-N (amide)~1.39 Å
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond AngleC-N-C~125°
Bond AngleN-C=O~126°
Dihedral AngleO=C-C=C~180° (planar)

This table is illustrative and based on general findings for related compounds.

DFT calculations are a reliable method for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed peaks in experimental spectra. nih.gov To improve the agreement between theoretical and experimental results, calculated frequencies are often multiplied by a scaling factor (e.g., 0.961 for B3LYP) to account for anharmonicity and basis set deficiencies. nih.govnih.gov

For isatin derivatives, DFT helps in assigning the characteristic stretching frequencies of key functional groups, such as the carbonyl (C=O) groups, the N-H bond, and C-C bonds within the aromatic ring. researchgate.net The analysis of the Potential Energy Distribution (PED) provides a detailed description of each normal mode, allowing for unambiguous vibrational assignments. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups Note: This data is representative of typical values found for isatin derivatives in computational studies.

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹) (Scaled)
N-H StretchingAmide N-H~3200 - 3400
C=O StretchingKetone C=O~1740 - 1760
C=O StretchingLactam C=O~1680 - 1710
C=C StretchingAromatic Ring~1590 - 1625
C-N StretchingAmide C-N~1340

This table is illustrative and based on general findings for related compounds such as N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide. mdpi.com

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule. scielo.org.mx They are calculated from the total electron density and are used to predict the reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net

For isatin-based structures, MEP maps typically show significant negative potential around the oxygen atoms of the carbonyl groups, identifying them as centers of electrophilicity. The hydrogen atom of the N-H group generally displays a strong positive potential, marking it as a primary site for hydrogen bonding and nucleophilic interaction. scielo.org.mx These maps are crucial for understanding intermolecular interactions, such as drug-receptor binding.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. nih.gov DFT calculations provide the energies and shapes of these frontier orbitals. In related indole (B1671886) derivatives, the HOMO is often distributed over the aromatic ring system, while the LUMO may be localized on specific electron-withdrawing groups or parts of the heterocyclic ring. mdpi.comnih.gov

Table 3: Representative Frontier Molecular Orbital Energies from DFT Calculations Note: This data is representative of typical values found for similar heterocyclic compounds in computational studies.

ParameterEnergy (eV)
HOMO Energy~ -6.0 to -7.0
LUMO Energy~ -1.5 to -2.5
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0

This table is illustrative and based on general findings for related compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and stability of molecules in various environments, such as in solution. mdpi.comresearchgate.net

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For this compound, key areas of flexibility would include the rotation around the single bond connecting the methyl carboxylate group to the indoline (B122111) ring. A simulation trajectory reveals the accessible conformations and the time scale of transitions between them. nih.gov

The stability of a particular conformation or a protein-ligand complex can be assessed by analyzing the Root Mean Square Deviation (RMSD) of the atomic coordinates over the course of the simulation. mdpi.com A stable system will show the RMSD value converging to a plateau, indicating that the molecule is fluctuating around a stable average structure. mdpi.com These simulations are invaluable for understanding how the molecule behaves in a dynamic, solvated environment, which is more representative of physiological conditions.

Quantum Chemical Analyses

Quantum chemical analyses offer a detailed picture of the bonding and electronic characteristics of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights that are complementary to experimental observations.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive, localized representation corresponding to the familiar Lewis structures of chemical bonds and lone pairs. This method allows for a quantitative understanding of electron density distribution, hybridization, and donor-acceptor interactions within the molecule.

For this compound, NBO analysis would reveal key details about the nature of its chemical bonds. For instance, the analysis of the amide bond within the oxindole (B195798) ring would quantify its resonance stabilization through the delocalization of the nitrogen lone pair into the adjacent carbonyl group. The strengths of the various sigma (σ) and pi (π) bonds, as well as the hybridization of each atom, can be precisely determined.

A crucial aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions are quantified by the second-order perturbation energy, E(2). In this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of neighboring bonds.

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N1)π* (C2=O3)> 50
LP (O4)π* (C5=O6)> 40
σ (C7-C8)σ* (C2-N1)~ 5

Note: This table is hypothetical and illustrates the type of data obtained from an NBO analysis. Actual values would require specific computational studies.

Topological Assessments (ELF, LOL, RDG)

Topological analyses of the electron density provide a visual and quantitative description of chemical bonding and non-covalent interactions. Key methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG).

Electron Localization Function (ELF): ELF is a function of the electron density that takes values between 0 and 1. Regions with high ELF values (close to 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. An ELF analysis of this compound would visually map these regions, clearly distinguishing the core, bonding, and non-bonding electron domains.

Localized Orbital Locator (LOL): Similar to ELF, LOL also identifies regions of high electron localization. It is particularly useful for visualizing the spatial extent of covalent bonds and lone pairs, providing a clear picture of the molecule's electronic structure.

Reduced Density Gradient (RDG): The RDG is a tool used to identify and characterize non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions can be visualized. For this compound, RDG analysis could reveal weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, that contribute to its conformational stability.

Global Reactivity Descriptors and Reactivity Profile Prediction

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from the system.

Hardness (η): Measures the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The energies of the HOMO and LUMO, and the resulting energy gap, are fundamental to understanding a molecule's reactivity. A small HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is likely to be located on the electron-rich indole nucleus, while the LUMO would be centered on the electron-deficient carbonyl groups. This distribution would suggest that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

ParameterValue (eV)
E(HOMO)-6.5
E(LUMO)-1.8
Energy Gap (ΔE)4.7
Chemical Potential (μ)-4.15
Hardness (η)2.35
Softness (S)0.43
Electrophilicity Index (ω)3.66

Note: This table is hypothetical and illustrates the type of data obtained from such calculations. Actual values would require specific computational studies.

Prediction of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, guiding the design of new materials. The key NLO properties are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the molecule's response to a strong external electric field.

Molecules with large NLO responses often possess a significant degree of charge transfer. In this compound, the presence of both electron-donating (the indole nitrogen) and electron-withdrawing (the carbonyl groups) moieties suggests the potential for intramolecular charge transfer, a key feature for NLO activity. Theoretical calculations of the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) would provide a quantitative measure of its NLO potential. A significant first hyperpolarizability would indicate that this compound could be a candidate for second-harmonic generation.

Table 3: Hypothetical Non-Linear Optical Properties of this compound

PropertyValue
Dipole Moment (μ)~3-5 Debye
Mean Polarizability (α)>150 a.u.
First Hyperpolarizability (β)>500 a.u.

Note: This table is hypothetical and illustrates the type of data obtained from NLO calculations. Actual values would require specific computational studies.

Mechanistic Studies of Biological Activities in Vitro and Cellular Level

Antiviral Mechanism of Action Studies (e.g., HIV-1 Tat-mediated transcription inhibition)

The Human Immunodeficiency Virus type 1 (HIV-1) Tat protein is a critical trans-activator essential for viral gene expression and replication, making it a prime target for antiviral drug development. researchgate.net Tat functions by binding to the trans-activation response (TAR) element in the nascent viral RNA, which recruits cellular factors to enhance transcriptional elongation. nih.gov

Derivatives of the indole (B1671886) core have been investigated as inhibitors of this process. Studies on related structures, such as acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol, reveal that modifications to the indole ring system are critical for activity. For instance, while certain derivatives show potent inhibition of Tat-mediated transcription with half-maximal effective concentrations (EC₅₀) in the sub-micromolar range, alterations like mono-methylation at the α-carbon of the carbonyl group can lead to a decrease in anti-HIV-1 potency. nih.gov This suggests that the steric and electronic properties of substituents on the oxoindoline ring are finely tuned for optimal interaction with the Tat-TAR complex or associated host factors. The mechanism of these inhibitors is distinct from that of host cell transcription, highlighting a specific antiviral action. nih.gov

Antiproliferative and Cytotoxic Activity Pathways in Cellular Models (e.g., cell cycle arrest, apoptosis induction)

The oxoindoline core is a key pharmacophore in compounds designed to exhibit antiproliferative and cytotoxic effects against cancer cells. The mechanisms often involve the modulation of critical cellular pathways that control cell division and programmed cell death (apoptosis).

Derivatives of 3-methylene-2-oxoindoline have demonstrated potent inhibitory activity against the proliferation of human lung adenocarcinoma cells. mdpi.com The molecular mechanism behind this activity is linked to the induction of apoptosis. This process is characterized by distinct morphological changes and the activation of specific signaling cascades. Key events include the activation of executioner caspases, such as caspase-3, and the regulation of Bcl-2 family proteins, which govern mitochondrial integrity. nih.gov For example, in studies of other cytotoxic agents, a significant increase in caspase-3 activity and a corresponding decrease in the concentration of the anti-apoptotic protein Bcl-2 are hallmarks of induced apoptosis. nih.gov These events lead to cell cycle arrest and ultimately, cell death, thereby inhibiting tumor growth. nih.govnih.gov

Enzyme Inhibition Kinetics and Binding Site Analysis

The ability of oxoindoline derivatives to inhibit specific enzymes is a major facet of their biological activity. Enzyme kinetics studies are crucial for elucidating the nature of this inhibition. Different types of inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing their effects on kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). mdpi.comnih.gov

Isatins (indole-2,3-diones), which are structurally related to the oxoindoline core, have been identified as potent inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of numerous drugs. mdpi.com Kinetic studies revealed that the inhibitory potency (Ki) of these compounds is strongly correlated with their hydrophobicity. Isatin (B1672199) analogs with higher calculated logP values (a measure of lipophilicity) consistently demonstrated lower Ki values, indicating more potent inhibition. mdpi.com

Table 1: Inhibition of Human Carboxylesterases by Isatin Derivatives

Isatin DerivativeHydrophobicity (clogP)Inhibition Constant (Ki) in nM
Low Hydrophobicity Analog<1.25Ineffective
High Hydrophobicity Analog>5nM range
mdpi.com

Furthermore, derivatives of methyl 1H-indole-2-carboxylate have been shown to inhibit enzymes essential for microbial survival, such as E. coli MurB, which is involved in peptidoglycan biosynthesis. nih.gov Molecular docking studies suggest that these compounds bind to the active site of the enzyme, leading to the inhibition of bacterial growth. nih.gov

Receptor-Ligand Interaction Modeling and Molecular Docking

Molecular docking and receptor-ligand interaction modeling are powerful computational tools used to predict and analyze the binding of small molecules like Methyl 3-oxoindoline-2-carboxylate to their biological targets. nih.gov These methods simulate the interaction between a ligand and a receptor at the atomic level, providing insights into binding affinity, orientation, and the specific molecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions.

p53-MDM2 Interaction Modulation

The interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 (MDM2), is a critical control point in cell cycle regulation and is often dysregulated in cancer. Disrupting this protein-protein interaction with small molecules can reactivate p53's tumor-suppressing function.

The spiro-oxindole scaffold, a prominent derivative of the oxoindoline core, has been extensively developed for this purpose. Molecular docking studies have shown that these compounds act as p53 mimetics. They are designed to fit into a hydrophobic pocket on the MDM2 surface that normally binds p53. Specifically, different moieties of the oxoindoline inhibitor mimic the key hydrophobic residues of p53—Phe19, Trp23, and Leu26—that are essential for the interaction. For example, the oxoindole moiety itself can fill the Trp23 pocket, forming a crucial hydrogen bond, while other appended groups occupy the Phe19 and Leu26 pockets.

Table 2: Key Molecular Interactions in p53-MDM2 Inhibition by Oxoindole Derivatives

p53 Residue MimickedMDM2 Binding PocketInteraction TypeMediating Moiety on Inhibitor
Trp23Trp23 pocketHydrogen bond, HydrophobicOxindole (B195798) ring
Leu26Leu26 pocketHydrophobic, π-π stackingN-phenyl ring
Phe19Phe19 pocketHydrophobicOther phenyl groups

MAPK Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. The pathway typically involves a three-tiered kinase relay: a MAPKKK (e.g., RAF) activates a MAPKK (e.g., MEK), which in turn activates a MAPK (e.g., ERK). Aberrant activation of this pathway is a common feature of many cancers.

Research on 3-methylene-2-oxoindoline-5-carboxamide derivatives has established a direct link between this chemical scaffold and the MAPK pathway. mdpi.com These compounds were found to inhibit the proliferation of lung cancer cells, and western blot analysis confirmed that their activity correlated with the blockade of ERK1/2 phosphorylation. mdpi.com Since ERK1/2 are the final kinases in this cascade, their inhibition prevents the downstream signaling required for cell proliferation. Molecular docking studies further supported these findings, providing a structural basis for how these oxoindoline derivatives might interact with kinases in the RAF/MEK/ERK pathway, suggesting they could serve as pathway regulators. mdpi.com

Antioxidant Activity Investigations at the Molecular Level

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The indole nucleus is recognized as an electron-rich scaffold, enabling it to act as an electron donor and scavenge free radicals, which is the basis for its antioxidant activity.

Derivatives of the oxoindole core have demonstrated significant antioxidant properties in various assays. researchgate.netnih.gov The molecular mechanisms underlying this activity include direct free radical scavenging and metal ion chelation. For instance, certain oxoindole-curcumin hybrid compounds have been shown to possess ferrous ion (Fe²⁺) chelating activity. By sequestering metal ions like iron, these compounds can prevent the Fenton reaction, a major source of the highly damaging hydroxyl radical. Additionally, some oxoindole derivatives can induce the expression of antioxidant response elements (ARE), which leads to the upregulation of protective enzymes like heme oxygenase-1, although this is not always essential for their protective effects. The primary molecular action often involves direct scavenging of radicals, where the oxoindole derivative donates an electron or hydrogen atom to neutralize the radical species.

Antimicrobial Activity Studies in Cellular and In Vitro Assays

Extensive literature searches did not yield specific studies detailing the in vitro or cellular antimicrobial activity of this compound. Consequently, no data tables containing information such as minimum inhibitory concentrations (MICs) for this particular compound against various microbial strains could be compiled.

While research into the antimicrobial properties of the broader indole class of compounds is ongoing, specific experimental data for this compound remains to be published. Studies on related indole derivatives, such as indole-2-carboxamides, have shown some promise. For instance, certain indole-2-carboxamides have been investigated for their pan anti-mycobacterial activity. thieme-connect.de Other research on substituted 1H-indole-2-carboxamide derivatives indicated weak antibacterial and antifungal bioactivity. acs.org Additionally, some indole and pyrrole (B145914) carboxamides have demonstrated antifungal properties. nih.gov

It is crucial to emphasize that these findings pertain to structurally related but distinct molecules. The presence and nature of substituents on the indole core, as well as the oxidation state of the indoline (B122111) ring, can significantly influence the biological activity of the compound. Therefore, the antimicrobial potential of this compound cannot be directly inferred from the activities of these derivatives. Further investigation through dedicated in vitro and cellular assays is necessary to determine the specific antimicrobial profile of this compound.

Structure Activity Relationship Sar Studies of Methyl 3 Oxoindoline 2 Carboxylate Derivatives

Impact of Substituent Effects on Reactivity and Stereoselectivity

The substitution pattern on the indole (B1671886) core of methyl 3-oxoindoline-2-carboxylate derivatives has a profound effect on the molecule's reactivity and the stereochemical outcome of its reactions. The electronic and steric nature of these substituents dictates the molecule's behavior in chemical transformations.

The position of substituents on the indole ring is a critical determinant of reactivity. beilstein-journals.org Studies on rhodium-catalyzed cyclopropanation-ring expansion reactions have shown that substituents at the C3, C4, C5, and C6 positions are generally well-tolerated, leading to good yields of the desired quinoline (B57606) carboxylates. beilstein-journals.org However, a substituent at the C7 position results in a poor reaction, and substitution at the C2 position is detrimental, halting the reaction. beilstein-journals.org This highlights the sensitivity of the C2-C3 double bond's reactivity to steric hindrance or electronic changes at these specific positions.

Furthermore, the nature of the substituent on the indole nitrogen plays a significant role. The presence of an N-H bond is often necessary for certain reaction pathways, such as the cyclopropanation-ring expansion, to proceed. beilstein-journals.org If the nitrogen is substituted, for instance with an electron-withdrawing group like acyl or carbamoyl, the reaction can be diverted to yield stable cyclopropanation products instead. beilstein-journals.org

The electronic properties of substituents also govern reaction rates. In related heterocyclic systems, it has been demonstrated that electron-withdrawing groups on the ring system predictably increase reactivity in inverse electron demand cycloadditions. nih.gov For example, methyl 1,2,3-triazine-5-carboxylate is extraordinarily reactive, participating in cycloadditions nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine. nih.gov Conversely, sterically demanding substituents, such as dimethyl groups, can significantly slow down reaction rates through both direct and indirect steric effects. nih.gov

Table 1: Impact of Indole Substitution on Reaction Outcome beilstein-journals.org

Substituent PositionEffect on Cyclopropanation-Ring Expansion Reaction
C2-PositionDetrimental to the reaction
C3-PositionTolerated well, good yield
C4, C5, C6-PositionsGood substrates for the reaction
C7-PositionPoor reaction outcome
N-Substituted (vs. N-H)Follows a different reaction pathway (e.g., cyclopropanation)

Correlation Between Structural Modifications and Biological Performance

Systematic structural modifications of the this compound scaffold allow for a detailed exploration of the correlation between a compound's structure and its biological efficacy. These studies are fundamental to optimizing potency and other pharmacological properties.

A prominent example involves the design of 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives as potential anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov In one study, a series of these derivatives were synthesized and evaluated for their antiproliferative activity. The results demonstrated a clear link between the substitution pattern and biological performance. For instance, compounds 4c and 6c emerged as highly potent inhibitors of VEGFR-2, with IC₅₀ values of 0.047 µM and 0.089 µM, respectively, which were superior to the reference drug sunitinib (B231) (IC₅₀ = 0.167 µM). nih.gov The potent activity of compound 4c was further correlated with its ability to induce cell cycle arrest, promote apoptosis, and inhibit cancer cell migration. nih.gov

Similarly, SAR studies on substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, which share structural motifs with oxoindoles, were conducted to develop inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov By systematically introducing different substituents on the A-ring of the scaffold, researchers were able to significantly improve potency. Analogues were developed with IC₅₀ values as low as 210 nM. nih.gov

The biological performance is not limited to potency. In the study of 2-oxoindolin-3-ylidene thiazole derivatives, the selectivity of the compounds for cancer cells (HepG2) over normal liver cells (THLE-2) was also assessed. nih.gov This "selectivity index" is a critical measure of a compound's potential therapeutic window. Compound 4c , for example, exhibited a high selectivity index, suggesting a more favorable safety profile compared to sunitinib. nih.gov

Table 2: Biological Performance of Selected 2-Oxoindolin-3-ylidene Thiazole Derivatives nih.gov

CompoundVEGFR-2 Inhibition IC₅₀ (µM)Antiproliferative Activity IC₅₀ against HepG2 (µM)Selectivity Index (THLE-2/HepG2)
4b0.1133.13>10.26
4c0.0474.26>7.54
4d1.54930.54>1.05
6c0.0894.753.39
Sunitinib (Reference)0.1675.341.15

Pharmacophore Development and Optimization Strategies

A pharmacophore is an abstract representation of the molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to interact with a specific biological target. nih.gov Developing a pharmacophore model is a key strategy in drug design, allowing chemists to create new molecules with improved activity.

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. nih.gov Ligand-based models are derived from a set of known active molecules, assuming they all bind to the same target in a similar manner. Structure-based models are derived from the 3D structure of the biological target itself, often with a ligand bound in its active site. nih.gov

For derivatives of the oxoindole core, pharmacophore models are instrumental in optimization. The design of novel 2-oxoindolin-3-ylidene thiazole derivatives was explicitly "inspired by the pharmacophoric features of the VEGFR-2 inhibitor sunitinib". nih.gov Sunitinib features an oxoindole core that forms crucial hydrogen bonds with the hinge region of the kinase domain. This knowledge allows for the rational design of new derivatives that retain these key interactions while modifying other parts of the molecule to improve properties like potency, selectivity, or pharmacokinetics. Molecular docking studies are then used to computationally validate how these new derivatives fit into the target's active site, confirming that they adhere to the established pharmacophore model. nih.gov

Optimization strategies often involve scaffold hopping or rational redesign based on a pharmacophore model. For instance, in the development of mitofusin activators, a pharmacophore-based redesign led to the creation of analogs with cycloalkyl linkers. nih.gov This modification, particularly the introduction of a cyclopropyl (B3062369) ring, successfully restricted the conformation of the molecule, leading to improved metabolic stability and bioavailability in the nervous system. nih.gov This demonstrates how a pharmacophore model can guide modifications beyond simple substituent changes, leading to fundamentally improved drug candidates.

Design Principles for Enhanced Target Selectivity

Achieving high target selectivity is a primary goal in drug design to minimize off-target effects and associated toxicity. For this compound derivatives, several design principles are employed to enhance their selectivity for the intended biological target over other related proteins.

One key principle is exploiting unique features of the target's binding site. By designing derivatives that form specific interactions with non-conserved amino acid residues—those that are unique to the target kinase compared to other kinases—selectivity can be significantly improved. SAR studies are essential for identifying which substituents can achieve this. For example, in the development of inhibitors for TBK1 and IKKε, a systematic SAR study around the core scaffold revealed that specific A-ring substituents could enhance selectivity for one kinase over the other. nih.gov An analogue with a cyclohexyl modification at the R₇ position demonstrated a distinct biological response profile, highlighting how subtle structural changes can tune selectivity. nih.gov

Another principle involves modulating the conformation of the molecule to better fit the target's active site. The oxoindole core is relatively rigid, but the substituents attached to it can adopt various conformations. By introducing groups that lock the molecule into a specific "bioactive conformation," binding to the intended target can be strengthened while binding to off-targets is weakened.

Finally, selectivity can be quantified and optimized. The selectivity index, which compares the potency of a compound against its intended target to its potency against off-targets (or cancer cells versus normal cells), is a crucial metric. In the development of 2-oxoindolin-3-ylidene thiazole derivatives, compounds were identified with high selectivity for the cancer cell line HepG2 over the normal cell line THLE-2. nih.gov Compound 4b showed a selectivity index greater than 10, a significant improvement over the reference drug sunitinib (1.15), indicating a much wider therapeutic window. nih.gov This data-driven approach allows for the prioritization of compounds that are not only potent but also highly selective.

Q & A

Q. What are the common synthetic routes for Methyl 3-oxoindoline-2-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via oxidative coupling or condensation reactions. For example, oxidative coupling of 3-oxoindoles with indoles or arenes using acetic acid under reflux (3–5 hours) yields derivatives with moderate to high efficiency (60–98% yield) . Key variables include temperature (80°C optimal for stability), solvent choice (e.g., acetic acid for protonation), and stoichiometric ratios (1.1 equiv of aldehyde derivatives to ensure complete reaction). Purification via flash chromatography or recrystallization is critical to isolate high-purity products .

Q. Which crystallographic tools are recommended for structural characterization of this compound derivatives?

  • SHELX suite : SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data .
  • ORTEP-3 : Provides graphical representation of thermal ellipsoids, aiding in visualizing molecular geometry and disorder .
  • WinGX : Integrates multiple crystallographic tools (e.g., PLATON for validation), streamlining structure solution and refinement . These tools are essential for resolving stereochemical ambiguities, especially in derivatives with chiral centers or non-planar rings .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas in hydrochlorination steps) .
  • Waste disposal : Segregate halogenated waste (common in derivatives) and consult certified biohazard disposal services .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Discrepancies in chemical shifts (e.g., δ 195.2 ppm for carbonyl groups in derivatives) may arise from solvent polarity, concentration, or dynamic effects. Strategies include:

  • Variable-temperature NMR : Identify rotational barriers or tautomerism .
  • COSY/NOESY : Confirm coupling patterns and spatial proximity of protons .
  • Crystallographic cross-validation : Compare NMR data with X-ray-derived bond lengths/angles to resolve ambiguities .

Q. What mechanistic insights explain the regioselectivity of oxidative coupling reactions involving this compound?

Oxidative coupling with indoles (e.g., 5-hydroxy-1H-indole) favors C3-position attack due to:

  • Electrophilic activation : The 3-oxo group polarizes the indoline ring, making C2/C3 positions electrophilic .
  • Steric effects : Bulky substituents (e.g., 7-iodo indole) reduce yields at hindered positions, directing reactivity to accessible sites . DFT calculations or isotopic labeling (e.g., 13^{13}C tracing) can further elucidate transition states .

Q. How can synthetic yields be improved for derivatives with electron-deficient aryl groups?

Electron-withdrawing groups (e.g., -NO2_2, -CN) reduce nucleophilicity, lowering coupling efficiency. Mitigation strategies:

  • Catalytic additives : Use Lewis acids (e.g., ZnCl2_2) to activate electrophilic partners .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity under controlled heating .
  • Protecting groups : Temporarily mask reactive sites (e.g., -OH as acetates) to prevent side reactions .

Methodological Challenges and Solutions

Q. Why do certain derivatives exhibit low crystallinity, and how can this be addressed?

Flexible side chains (e.g., -OCH3_3) or solvate formation often disrupt crystal packing. Solutions include:

  • Solvent screening : Test high-viscosity solvents (e.g., DMSO) to promote ordered crystal growth .
  • Co-crystallization : Add rigid co-formers (e.g., caffeine) to stabilize lattice structures .
  • Cryocooling : Reduce thermal motion during data collection for better diffraction .

Q. What analytical workflows are recommended for quantifying trace impurities in this compound batches?

  • HPLC-MS : Detect low-abundance byproducts (e.g., hydrolyzed esters) with high sensitivity .
  • 19^{19}F NMR : Specifically monitor fluorinated impurities (e.g., 6-fluoro derivatives) .
  • Elemental analysis : Validate stoichiometry and rule out heavy metal contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.